Technical Whitepaper: Structural Profiling and Synthetic Methodologies of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
Technical Whitepaper: Structural Profiling and Synthetic Methodologies of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
Executive Summary
In modern medicinal chemistry and drug development, the strategic design of heterocyclic building blocks is paramount. 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) serves as a highly versatile, bifunctional intermediate. Featuring an electron-modulating methoxy group and a orthogonally protected alkyne, this scaffold is frequently utilized in the synthesis of complex kinase inhibitors, targeting agents, and advanced materials.
This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating synthetic protocol via Sonogashira cross-coupling, and outlines downstream desilylation workflows for click-chemistry applications.
Structural Chemistry and Physicochemical Properties
The chemical behavior of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is governed by the push-pull electronic dynamics across the pyridine core. The methoxy group at the C5 position acts as a strong electron-donating group via resonance (+M effect), which increases the electron density of the pyridine ring, thereby modulating its basicity and improving its solubility profile. Conversely, the sp-hybridized alkyne at the C2 position exerts an electron-withdrawing inductive effect (-I effect).
The trimethylsilyl (TMS) group acts as a robust steric shield, preventing premature reactions of the alkyne (such as hydration or unwanted homocoupling) during upstream synthetic steps[1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine |
| CAS Registry Number | 1824618-24-7 |
| Molecular Formula | C₁₁H₁₅NOSi |
| Molecular Weight | 205.33 g/mol |
| Core Scaffold | Pyridine heterocycle |
| Key Substituents | 5-Methoxy (-OCH₃), 2-TMS-ethynyl (-C≡C-TMS) |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8 °C, protect from light |
Synthetic Methodology: The Sonogashira Cross-Coupling
The standard and most efficient route to synthesize this compound is through a palladium-catalyzed Sonogashira cross-coupling between 2-bromo-5-methoxypyridine and trimethylsilylacetylene.
Mechanistic Causality & Experimental Design
The selection of reagents in this protocol is highly deliberate, as demonstrated in validated pharmaceutical workflows[2]:
-
Pd(PPh₃)₂Cl₂ (Pre-catalyst): Chosen over Pd(0) catalysts for its air stability. It is reduced in situ by the alkyne or amine base to the active Pd(0) species.
-
CuI (Co-catalyst): Essential for generating the highly nucleophilic copper-acetylide intermediate, which drastically accelerates the transmetalation step to the palladium center.
-
Extra PPh₃ Ligand: Added to stabilize the electron-rich Pd(0) intermediate, preventing its aggregation into inactive "palladium black" precipitates during the 12-hour heating cycle.
-
Degassing (Argon): Strict exclusion of oxygen is mandatory to prevent the Glaser homocoupling of the trimethylsilylacetylene, which would consume the starting material and complicate purification.
Fig 1: Catalytic cycle of the Sonogashira cross-coupling highlighting Pd and Cu synergistic roles.
Protocol 1: Step-by-Step Synthesis
Adapted from established imidazo[1,2-b]pyridazine derivative synthesis protocols[2].
-
System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methoxypyridine (1.0 equiv, e.g., 10 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.10 equiv), and PPh₃ (0.10 equiv).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent & Base Addition: Inject anhydrous THF (0.2 M relative to the bromide) and Triethylamine (Et₃N, 3.0 equiv) via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv) dropwise via syringe. The solution will typically transition from yellow to a dark amber/brown color as the active Pd(0) species forms.
-
Reaction: Heat the mixture in an oil bath at 45 °C for 12 hours under continuous stirring.
-
Self-Validating Workup:
-
Cool to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble palladium and copper salts, washing the pad generously with Ethyl Acetate (EtOAc).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl. Causality Check: The aqueous layer should turn blue, validating the successful chelation and removal of copper ions.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target compound.
Downstream Application: TMS Deprotection
To utilize this building block in downstream drug discovery (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition [CuAAC] to form triazoles), the TMS group must be removed to reveal the terminal alkyne.
Mechanistic Causality
Deprotection is driven thermodynamically. Using Tetra-n-butylammonium fluoride (TBAF) exploits the exceptionally high bond dissociation energy of the Silicon-Fluorine bond (~582 kJ/mol), which heavily favors the cleavage of the weaker Silicon-Carbon bond. Alternatively, mild basic methanolysis (K₂CO₃/MeOH) can be used, relying on nucleophilic attack of methoxide on the silicon atom.
Fig 2: Synthetic workflow from halogenated pyridine to terminal alkyne via Sonogashira coupling.
Protocol 2: Desilylation Workflow
-
Dissolve 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF (1.0 M in THF, 1.1 equiv) dropwise. Causality Check: A slight exotherm may be observed; maintaining 0 °C prevents degradation of the resulting terminal alkyne.
-
Stir for 1 hour, allowing the reaction to warm to room temperature.
-
Quench with water, extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield 5-Methoxy-2-ethynylpyridine.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized batch must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
¹H NMR (CDCl₃, 400 MHz) Signatures:
-
A prominent, sharp singlet integrating to 9H at ~0.25 ppm , confirming the intact trimethylsilyl (TMS) group.
-
A sharp singlet integrating to 3H at ~3.85 ppm , corresponding to the methoxy (-OCH₃) protons.
-
Aromatic signals: A doublet of doublets (dd) at ~7.15 ppm (H-4), a doublet (d) at ~7.40 ppm (H-3), and a fine doublet at ~8.25 ppm (H-6, adjacent to the nitrogen).
-
-
LC-MS: Electrospray ionization (ESI+) should yield an[M+H]⁺ peak at m/z 206.1 , matching the calculated exact mass of the protonated species[1].
References
- ChemSrc Database. "1824618-24-7_5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine - Physical and Chemical Properties." ChemSrc.
- ACS Publications. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis." American Chemical Society.
